molecular formula C18H14ClNO4 B12174687 (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12174687
M. Wt: 343.8 g/mol
InChI Key: YDBHCFSQGUMTCS-XFXZXTDPSA-N
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Description

(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated indole core with a dimethoxyphenyl substituent, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-chloroindole-2,3-dione with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Scientific Research Applications

(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C18H14ClNO4/c1-23-15-7-6-10(8-16(15)24-2)14(21)9-12-11-4-3-5-13(19)17(11)20-18(12)22/h3-9H,1-2H3,(H,20,22)/b12-9-

InChI Key

YDBHCFSQGUMTCS-XFXZXTDPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O)OC

Origin of Product

United States

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